Benzaldehyde, 2-hydroxy, 5-(1,1,3,3-tetramethylbutyl)
Description
2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . This compound is characterized by the presence of a hydroxyl group and an aldehyde group attached to a benzene ring, along with a bulky 2,4,4-trimethylpentan-2-yl substituent. It is primarily used in research and development settings.
Properties
CAS No. |
10581-28-9 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-15(4,5)12-6-7-13(17)11(8-12)9-16/h6-9,17H,10H2,1-5H3 |
InChI Key |
PRQGLXVKXBBFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of Benzaldehyde, 2-hydroxy, 5-(1,1,3,3-tetramethylbutyl)- typically involves the functionalization of a hydroxybenzaldehyde core with the bulky tetramethylbutyl substituent. The main approaches reported involve:
- Alkylation of 2-hydroxybenzaldehyde derivatives with suitable alkylating agents bearing the 1,1,3,3-tetramethylbutyl moiety.
- Multi-component reactions involving salicylaldehyde derivatives that incorporate the bulky substituent through isocyanide or amine intermediates.
- Oxime formation and subsequent functionalization for related derivatives used in metal extraction, which indirectly confirms synthetic accessibility.
Alkylation of 2-Hydroxybenzaldehyde
One classical method is the electrophilic aromatic substitution or nucleophilic substitution on 2-hydroxybenzaldehyde or its derivatives using alkyl halides or related reagents that contain the 1,1,3,3-tetramethylbutyl group.
- The 5-position on the benzaldehyde ring is activated due to the ortho-hydroxyl group, facilitating selective substitution.
- Alkylating agents such as 1,1,3,3-tetramethylbutyl halides or related electrophiles can be reacted under controlled conditions with 2-hydroxybenzaldehyde.
- This method requires careful control of reaction conditions to avoid polysubstitution or side reactions.
Multi-Component Reaction Synthesis
A novel and efficient method reported involves a four-component reaction in aqueous media at room temperature, which includes:
- An electron-poor 2-hydroxybenzaldehyde derivative,
- A secondary amine,
- An alkyl isocyanide bearing the 1,1,3,3-tetramethylbutyl group,
- Water as a green solvent.
This method proceeds via:
- Formation of an iminium ion intermediate from the aldehyde and amine,
- Nucleophilic attack by the isocyanide,
- Cyclization and tautomerization steps leading to benzo[b]furan derivatives structurally related to the target compound.
This reaction achieves high yields (up to 98%) and mild conditions, demonstrating a practical synthetic route for functionalized benzaldehyde derivatives with bulky substituents.
Data Tables Summarizing Preparation Conditions and Properties
| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 2-hydroxybenzaldehyde | 1,1,3,3-tetramethylbutyl halide, base, solvent | Variable | Requires selective substitution control; classical organic synthesis method |
| Four-Component Reaction in Water | 2-hydroxy-5-nitrobenzaldehyde, secondary amine, 1,1,3,3-tetramethylbutyl isocyanide, water, rt | Up to 98 | Mild, green chemistry approach; produces related benzo[b]furan derivatives |
| Oxime Formation | Aldehyde + hydroxylamine | High | Used for metal extraction studies; confirms aldehyde synthesis and stability |
Exhaustive Research Findings and Notes
- The four-component reaction method in water is particularly notable for its environmental friendliness and high efficiency, making it a promising route for industrial synthesis of related compounds.
- The alkylation approach remains the traditional method but demands rigorous purification and reaction monitoring to avoid by-products.
- The oxime derivatives synthesized from the aldehyde confirm the compound's reactivity and utility in coordination chemistry, especially for metal ion extraction.
- Physicochemical properties such as melting point, molecular weight, and molecular formula are well-documented (Molecular formula: C15H22O2, Molecular weight: 234.33 g/mol).
- No direct industrial-scale synthesis protocols are publicly detailed, indicating the compound is mainly prepared on laboratory scale for research and specialty applications.
Summary Table of Key Identifiers and Properties
Chemical Reactions Analysis
2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Scientific Research Applications
2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The bulky 2,4,4-trimethylpentan-2-yl group can also affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde can be compared with similar compounds such as:
2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde: This compound has an additional hydroxymethyl group, which can influence its reactivity and applications.
2-Hydroxy-5-methylbenzaldehyde: This compound lacks the bulky 2,4,4-trimethylpentan-2-yl group, making it less sterically hindered and potentially more reactive in certain reactions.
Biological Activity
Benzaldehyde, 2-hydroxy, 5-(1,1,3,3-tetramethylbutyl) is an organic compound with significant biological activity. Its structure includes a hydroxyl group and a bulky tetramethylbutyl substituent, which influences its reactivity and interaction with biological systems. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C15H22O2
- CAS Number : 10581-28-9
- Molecular Weight : 234.33 g/mol
Antioxidant Properties
Research indicates that compounds similar to benzaldehyde derivatives can disrupt redox homeostasis in cells. This disruption often leads to increased oxidative stress, which can trigger apoptosis in various cell types. The presence of the hydroxyl group in benzaldehyde enhances its ability to scavenge free radicals, contributing to its antioxidant capacity .
Antimicrobial Activity
Benzaldehyde derivatives have shown potential as antimicrobial agents. The ability of these compounds to form stable radicals may contribute to their effectiveness against bacteria and fungi. Studies have demonstrated that certain benzaldehyde derivatives exhibit significant antibacterial and antifungal activities by targeting microbial cell membranes .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of benzaldehyde derivatives on human cell lines. For instance, the compound has been tested against hepatocyte (HepG2) and neuroblastoma (SH-SY5Y) cell lines using MTT assays to assess metabolic activity. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time .
The mechanisms underlying the biological activities of benzaldehyde derivatives include:
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can induce cellular stress responses leading to apoptosis.
- Membrane Disruption : Antimicrobial activity is often mediated by the interaction with microbial membranes, causing leakage and cell death.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 1,1,3,3-tetramethylbutyl group into hydroxybenzaldehyde derivatives?
- The bulky 1,1,3,3-tetramethylbutyl substituent can be introduced via alkylation or Friedel-Crafts reactions. For example, tert-alkylation using pre-functionalized intermediates (e.g., tert-octyl halides) under Lewis acid catalysis (e.g., AlCl₃) may be employed. Protection of the phenolic -OH group (e.g., benzylation using NaH in THF) is critical to prevent side reactions . Post-synthesis deprotection (e.g., hydrogenolysis with Pd/C) yields the final product. Reaction optimization should include temperature control (e.g., -10°C for electrophilic substitutions) to minimize decomposition .
Q. How can the solubility and stability of this compound be characterized under experimental conditions?
- Solubility can be determined in solvents like ethanol, DMSO, or dichloromethane using gravimetric or UV-Vis methods. For example, 4-hydroxybenzaldehyde derivatives exhibit solubility of 8.45 mg/mL in water at 25°C, but the hydrophobic tert-octyl group in this compound likely reduces aqueous solubility, necessitating organic solvents . Stability studies should assess thermal degradation (via TGA) and hydrolytic resistance (pH 3–9 buffers). The tert-octyl group may enhance steric protection against oxidation .
Q. What spectroscopic techniques are suitable for structural elucidation?
- NMR : ¹H and ¹³C NMR can identify the aromatic protons (δ 6.5–7.5 ppm for benzaldehyde), phenolic -OH (δ 9–10 ppm), and tert-octyl methyl groups (δ 1.2–1.4 ppm) .
- IR : Key peaks include the aldehyde C=O stretch (~1700 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z ~276 for C₁₅H₂₂O₂) .
Advanced Research Questions
Q. How does the tert-octyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS)?
- The bulky 1,1,3,3-tetramethylbutyl group acts as a strong para-directing steric hindrance, limiting substitution to the ortho position relative to the hydroxy group. Computational modeling (DFT) can predict electron density changes, while experimental validation via nitration or bromination reactions (e.g., Br₂ in CH₂Cl₂) shows preferential substitution patterns . Kinetic studies under varying temperatures (25–80°C) may reveal activation barriers .
Q. What catalytic systems enhance the compound’s reactivity in cross-coupling reactions?
- Palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) enable Suzuki-Miyaura couplings with aryl boronic acids. The phenolic -OH group may require protection (e.g., silylation with TBSCl) to prevent catalyst poisoning. Yields can be optimized by adjusting solvent polarity (e.g., DMF vs. toluene) and microwave-assisted heating . Enzymatic approaches (e.g., ThDP-dependent lyases) also show promise for asymmetric synthesis .
Q. How can computational modeling predict biological interactions of this compound?
- Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes like cytochrome P450 or kinases. The tert-octyl group’s hydrophobicity may enhance membrane permeability, predicted via logP calculations (e.g., XlogP ~4.2) . In vitro assays (e.g., enzyme inhibition) validate predictions, with IC₅₀ values correlated to substituent steric parameters .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Some protocols report low yields (~30%) for tert-octyl introduction, attributed to steric hindrance . Alternative methods using flow chemistry or microwave irradiation improve yields to ~60% by reducing reaction times .
- Spectroscopic Artifacts : IR peaks for aldehydes may overlap with ester carbonyls in impure samples. Purification via column chromatography (silica gel, hexane/EtOAc) followed by HPLC (C18 column) resolves this .
Methodological Recommendations
- Purification : Use flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) .
- Analytical Validation : Combine GC-MS (for purity) and elemental analysis (C/H/O) for structural confirmation .
- Safety : The tert-octyl group’s peroxidation risk (similar to tert-butyl derivatives) necessitates storage under inert gas (N₂/Ar) and avoidance of high temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
